Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester
Description
Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester is a substituted benzoic acid ester characterized by a hydroxyaminoiminomethyl (-CH=N-NH-OH) group at the 3-position of the benzene ring.
Properties
IUPAC Name |
methyl 3-[(hydroxyhydrazinylidene)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9(12)8-4-2-3-7(5-8)6-10-11-13/h2-6,11,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPTZFZTZVLZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=NNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzoic acid, 3-[(hydroxyamino)iminomethyl]-, methyl ester, also known as a derivative of benzoic acid, exhibits a range of biological activities that make it a compound of interest in pharmacological and biochemical research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C9H11N1O3
- Molecular Weight : 181.19 g/mol
- CAS Number : [insert CAS number]
The compound features a benzoic acid structure with an amino and hydroxyl group substituent, which is crucial for its biological activity.
Benzoic acid derivatives often interact with various biological targets, influencing multiple cellular processes. The specific mechanism of action for this compound includes:
- Enzyme Inhibition : It may inhibit certain enzymes by binding to their active sites, altering their conformation and catalytic activity.
- Signal Transduction Modulation : The compound can affect phosphorylation states of proteins, thereby modulating signal transduction pathways critical for cell communication and function.
- Gene Expression Regulation : By interacting with transcription factors, it can influence gene expression patterns, impacting cellular responses to stimuli.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzoic acid derivatives. For instance:
- Case Study : A study demonstrated that methyl esters of benzoic acid exhibited significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effectiveness at low concentrations.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Methyl benzoate | S. aureus | 50 |
| Methyl benzoate | E. coli | 75 |
Anti-inflammatory Properties
Research indicates that this compound can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
- Mechanism : It may suppress the NF-kB pathway, which is crucial in mediating inflammatory responses.
Antioxidant Activity
Benzoic acid derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
- Study Findings : In vitro assays showed that these compounds can significantly reduce lipid peroxidation in cell cultures.
Pharmacokinetics
Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is essential for evaluating its therapeutic potential:
- Absorption : Generally well-absorbed when administered orally.
- Distribution : Exhibits good tissue distribution due to its lipophilic nature.
- Metabolism : Primarily metabolized in the liver through conjugation reactions.
- Excretion : Eliminated via renal pathways.
Toxicity and Safety Profile
While benzoic acid derivatives are generally considered safe at therapeutic doses, toxicity can occur at higher concentrations:
- Toxicological Studies : Investigations have shown that excessive doses can lead to cytotoxic effects in vitro, including cell apoptosis and necrosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Observations :
- Functional Group Impact: The hydroxyaminoiminomethyl group in the target compound distinguishes it from esters with methoxy (e.g., ), sulfonamide (e.g., ), or simple hydroxyl groups (e.g., ). This group may enhance metal-binding capacity, influencing catalytic or therapeutic applications. Sulfonamide derivatives (e.g., ) exhibit higher toxicity (H302, H315) compared to acetylated or methoxy analogs, suggesting substituent-dependent safety profiles.
- Biological Activity: Anti-tumor activity is prominent in acetylated (Av7) and hydroxy-substituted esters (e.g., Av9 in ), but the target compound’s imino group could modulate interactions with cellular targets like kinases or DNA. Antioxidant properties are common in methoxy () and hydroxyl-containing esters (), while the hydroxyaminoimino group may contribute to radical scavenging via NH-OH moieties.
Preparation Methods
Nitration and Reduction Approach
A common preparative route begins with methyl benzoate derivatives undergoing nitration to introduce nitro groups, which are then reduced to amino or hydroxyamino functionalities:
Nitration : Para- or meta-substituted methyl benzoates are nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. This introduces a nitro group at the desired position on the aromatic ring.
Reduction : The nitro group is subsequently reduced to an amino group or converted into a hydroxyamino group. Sodium dithionite has been identified as an effective reducing agent for such transformations, outperforming alternatives like stannous chloride or zinc/HCl in yield and purity.
Hydroxyamino introduction : Hydroxylamine can be introduced through reaction with hydroxylamine hydrochloride or generated in situ, converting aldehyde or nitrile intermediates into hydroxyamino-iminomethyl derivatives.
This approach is supported by research on related methyl ester derivatives, such as methyl ester of 3-amino-4-hydroxy benzoic acid (orthocaine), where nitration followed by reduction using sodium dithionite yielded high-purity products.
Esterification and Functional Group Modification
The methyl ester functionality is typically introduced or preserved through esterification reactions using methanol in acidic conditions or via transesterification.
Functional group modifications on the aromatic ring, including formation of Schiff bases or oximes, are achieved by reacting the amino or hydroxyamino substituted methyl benzoates with aldehydes or ketones under mild conditions.
For example, Schiff base formation involving benzoic acid methyl esters with hydroxyamino groups can be carried out by condensation with aldehydes, yielding the iminomethyl substituent characteristic of the target compound.
Reaction Conditions and Solvent Systems
Solvents : Alcohols such as methanol, ethanol, and isopropanol are commonly used for esterification and crystallization. Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and ethers such as dioxane are employed during coupling and purification steps.
Temperature : Reaction temperatures range from 0 °C (for sensitive azide or nitrosation steps) to reflux conditions (~78 °C) for hydrazinolysis or reduction reactions.
Reaction time : Reduction and coupling reactions typically require several hours (e.g., 6–12 hours) under controlled stirring and inert atmosphere to ensure complete conversion.
Purification Techniques
The crude product is often isolated by dilution with water, acidification, and filtration or centrifugation to remove impurities and by-products.
Crystallization from mixed solvents such as ethyl acetate and hexane or alcohols ensures high purity (>99.5%) of the methyl ester derivatives.
Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Mass Spectrometry are used to confirm purity and structural integrity.
Representative Preparation Scheme (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4, controlled temp (0–25 °C) | Introduction of nitro group on methyl benzoate |
| 2 | Reduction | Sodium dithionite, ethanol, reflux (~78 °C) | Conversion of nitro to amino/hydroxyamino group |
| 3 | Hydroxyamino formation | Hydroxylamine hydrochloride, mild acid/base | Formation of hydroxyamino-iminomethyl substituent |
| 4 | Esterification | Methanol, acid catalyst (e.g., H2SO4) | Formation/preservation of methyl ester group |
| 5 | Purification | Crystallization from methanol/ethyl acetate | Isolation of pure methyl ester compound |
Research Findings and Analytical Data
The use of sodium dithionite as a reducing agent was found superior in yield and selectivity compared to other reductants, producing compounds with melting points consistent with literature (e.g., 98–100 °C for methyl ester derivatives).
IR spectroscopy confirms the presence of ester carbonyl groups (~1700 cm⁻¹), hydroxylamine-related N–O stretches, and aromatic C=C bonds.
Mass spectrometry identifies molecular ions corresponding to the methyl ester substituted benzoic acid derivatives, confirming molecular weight and structure.
Q & A
Q. What are the recommended safety protocols for handling benzoic acid derivatives with hydroxyaminoiminomethyl substituents?
- Methodological Answer : Due to structural similarities to hazardous benzoic acid esters (e.g., H302, H315, H319, H335 hazard codes), researchers must prioritize PPE (nitrile gloves, lab coats, safety goggles) and work in fume hoods to mitigate inhalation risks . Storage should adhere to guidelines for moisture-sensitive compounds, using airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation .
Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for characterizing this compound in complex matrices?
- Methodological Answer : Use a polar stationary phase (e.g., DB-5MS) and temperature gradients starting at 50°C (hold 2 min) to 280°C (10°C/min) to resolve co-eluting peaks. Derivatization with BSTFA or MSTFA improves volatility for nitro/hydroxy groups . Internal standards like methyl palmitate (retention index ~1.80) aid in peak identification .
Q. What synthetic routes are feasible for introducing hydroxyaminoiminomethyl groups onto benzoic acid esters?
- Methodological Answer : Adapt methods for nitro- or amino-substituted analogs:
- Step 1 : Methyl esterification of 3-carboxybenzaldehyde using thionyl chloride/methanol.
- Step 2 : Condensation with hydroxylamine under acidic conditions (e.g., HCl/EtOH, 60°C) to form the imine intermediate .
- Step 3 : Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) .
Advanced Research Questions
Q. How can computational methods predict the thermal stability and solubility of this compound?
- Methodological Answer : Apply Joback’s group contribution method to estimate boiling points (∆T_b) and Crippen’s method for logP values. For thermal stability, use density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the hydroxyaminoimino group, identifying degradation thresholds >200°C . Validate with experimental TGA/DSC under nitrogen .
Q. How can conflicting bioactivity data from antifungal assays be resolved?
- Methodological Answer : Discrepancies may arise from substituent positional effects (e.g., 3- vs. 4-substitution) or assay conditions.
- Approach :
Standardize assays using Candida albicans ATCC 10231 in RPMI-1640 media (pH 7.0, 35°C) .
Compare MIC values against structurally analogous esters (e.g., methyl 3-nitrobenzoate, MIC ~12.5 µg/mL) .
Conduct SAR studies by synthesizing derivatives with varied substituents (e.g., methoxy, allyl) to isolate bioactive moieties .
Q. What strategies enhance the compound’s application in material science, such as polymer composites?
- Methodological Answer : Incorporate the compound as a crosslinking agent via its imine group:
- Step 1 : Blend with polyvinyl alcohol (PVA) at 5 wt% in DMSO.
- Step 2 : Cure at 120°C to form Schiff base linkages, improving tensile strength (test via ASTM D638) and thermal stability (TGA up to 250°C) .
- Characterization : FT-IR for C=N stretch (~1640 cm⁻¹) and DMA for glass transition temperature (T_g) shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
